molecular formula C4H9ClN2O B1406622 1,3-Oxazinan-2-imine hydrochloride CAS No. 173556-96-2

1,3-Oxazinan-2-imine hydrochloride

Cat. No.: B1406622
CAS No.: 173556-96-2
M. Wt: 136.58 g/mol
InChI Key: VAJRHCFTDYXLOG-UHFFFAOYSA-N
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Description

1,3-Oxazinan-2-imine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imine group and the hydrochloride salt form enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazinan-2-imine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbon dioxide or urea under catalytic conditions. For instance, the reaction of 3-amino-1-propanol with ethylene carbonate in the presence of triazabicyclodecene (TBD) as a catalyst yields 1,3-oxazinan-2-one, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using eco-friendly catalysts and solvents. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazinan-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinanones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.

Major Products Formed

    Oxidation: Oxazinanones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazinan-2-imine derivatives.

Scientific Research Applications

1,3-Oxazinan-2-imine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-oxazinan-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazinan-2-one: A closely related compound with a carbonyl group instead of an imine group.

    1,3-Oxazine: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

1,3-Oxazinan-2-imine hydrochloride is unique due to the presence of the imine group, which imparts distinct reactivity and biological activity compared to its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRHCFTDYXLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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